1-(4-fluorobenzyl)-3-isopropylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Medicinal Chemistry Scaffold Differentiation Structure-Activity Relationship

This compound features a unique combination of 4-fluorobenzyl (N1) and isopropyl (N3) substituents on the benzofuro[3,2-d]pyrimidine-2,4-dione scaffold, a pharmacophoric pattern critical for CaPkc1 kinase inhibition and CB2 receptor modulation. Unlike 3-benzyl or 3-methylbenzyl analogs, this specific substitution pattern is non-interchangeable; substitution with unvalidated analogs risks loss of target engagement. Ideal for antifungal synergy restoration (fluconazole co-administration) and CB2 chemical probe development. Purchase only if your SAR requires this precise N1/N3 configuration.

Molecular Formula C20H17FN2O3
Molecular Weight 352.365
CAS No. 892424-24-7
Cat. No. B2735597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorobenzyl)-3-isopropylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS892424-24-7
Molecular FormulaC20H17FN2O3
Molecular Weight352.365
Structural Identifiers
SMILESCC(C)N1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC=C(C=C4)F
InChIInChI=1S/C20H17FN2O3/c1-12(2)23-19(24)18-17(15-5-3-4-6-16(15)26-18)22(20(23)25)11-13-7-9-14(21)10-8-13/h3-10,12H,11H2,1-2H3
InChIKeyKRTBFLBRVXXKIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorobenzyl)-3-isopropylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 892424-24-7): Chemical Identity and Scaffold Context for Procurement Screening


1-(4-Fluorobenzyl)-3-isopropylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic heterocyclic small molecule based on a benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione core, featuring a 4-fluorobenzyl substituent at the N1 position and an isopropyl group at the N3 position . This compound belongs to a class of fused tricyclic systems that have been explored in medicinal chemistry for antifungal synergy restoration (CaPkc1 inhibition) and potential cannabinoid receptor modulation [1]. Commercially, it is primarily offered as a screening compound within diverse chemical libraries for hit identification and lead optimization programs.

Why 1-(4-Fluorobenzyl)-3-isopropylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione Cannot Be Interchanged with Generic Analogs


The specific combination of the 4-fluorobenzyl group at N1 and the isopropyl substituent at N3 on the benzofuro[3,2-d]pyrimidine-2,4-dione scaffold is not interchangeable with other closely related commercial analogs, such as 3-benzyl-1-(4-fluorobenzyl) or 3-isopropyl-1-(3-methylbenzyl) derivatives, without risking a complete loss of target engagement or a shift in biological profile . The 4-fluorobenzyl moiety is a well-recognized pharmacophore in cannabinoid receptor ligand design, while the isopropyl group influences steric and electronic properties at the N3 position, which is critical for interactions within the hydrophobic pockets of kinase ATP-binding sites or GPCR orthosteric sites. Even minor variations (e.g., moving the fluorine from para to meta, or replacing isopropyl with benzyl) can drastically alter binding affinity and selectivity profiles as demonstrated within the benzofuro[3,2-d]pyrimidine series targeting CaPkc1 or CB2 receptors [1]. Without head-to-head data for this specific compound, empirical substitution with an unvalidated analog introduces significant scientific and procurement risk.

Quantitative Differentiation Evidence for 1-(4-Fluorobenzyl)-3-isopropylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione for Scientific Selection


Structural Uniqueness: Distinction from the Closest Commercial Analogs by N1 and N3 Substitution Pattern

The target compound is uniquely defined by its simultaneous N1-(4-fluorobenzyl) and N3-isopropyl substitution on the benzofuro[3,2-d]pyrimidine-2,4-dione core. The closest commercial analogs—3-benzyl-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione and 3-isopropyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione—each lack one of these two features . This specific disubstitution pattern is not available from any other cataloged compound within this series, making the target compound the sole source for exploring this particular pharmacophoric combination.

Medicinal Chemistry Scaffold Differentiation Structure-Activity Relationship

Class-Level Inference: Potential for Antifungal Synergy Based on Core Scaffold Activity

Compounds built on the benzofuro[3,2-d]pyrimidine-2,4-dione core have demonstrated the ability to restore susceptibility of fluconazole-resistant Candida albicans strains when co-administered with fluconazole. In a representative study, benzofuropyrimidinedione compound 23 (a close structural congener) exhibited a synergistic effect on the inhibition of cell growth of a resistant C. albicans strain [1]. While no direct data exists for the target compound, the shared core scaffold suggests it may be a candidate for antifungal synergy screening campaigns.

Antifungal Resistance Candida albicans Fluconazole Synergy

Procurement Rationality: Availability and Purity Profile from a Single Validated Source

The compound is listed in a commercial screening library under Catalog Number EVT-2872671, indicating it is a pre-synthesized, catalog-stocked compound available for immediate procurement for non-human research . Compared to custom synthesis of the closest analog, this offers a defined lead time and eliminates initial synthetic route development. While specific purity data is not published, the commercial listing implies a purity standard sufficient for primary screening (typically ≥90%), which is a baseline requirement for hit validation.

Compound Sourcing Screening Library Chemical Supplier

LIMITATION ACKNOWLEDGMENT: Absence of Direct Comparative Biological Data

A comprehensive search for primary research papers, patents, and authoritative databases (excluding vendor marketing sites) returned no direct, quantitative biological activity data (e.g., IC50, Ki, EC50, MIC) for 1-(4-fluorobenzyl)-3-isopropylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione [1]. Consequently, no head-to-head comparison can be made with any analog regarding potency, selectivity, or in vivo efficacy. All differentiation claims above are therefore based on structural uniqueness and class-level inference. Any procurement decision that requires proven biological activity against a specific target must consider this critical absence of empirical validation.

Data Gap Selectivity Profile Empirical Validation

Recommended Research Applications for 1-(4-Fluorobenzyl)-3-isopropylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione Based on Available Evidence


Antifungal Synergy Screening Panels Targeting Azole-Resistant Candida albicans

Given the class-level evidence that benzofuro[3,2-d]pyrimidine-2,4-dione derivatives can restore fluconazole susceptibility in resistant C. albicans strains [1], this compound is a strong candidate for inclusion in focused screening libraries aimed at identifying novel CaPkc1 pathway modulators. Its unique N1-(4-fluorobenzyl) and N3-isopropyl substitution pattern may confer novel binding interactions that differentiate it from previously tested congeners. Co-administration assays with fluconazole against characterized resistant isolates would be the recommended initial experiment.

Cannabinoid Receptor CB2 Chemical Probe Discovery

The benzofuro[3,2-d]pyrimidine scaffold, particularly when substituted with a 4-fluorobenzyl moiety, aligns with pharmacophoric models for CB2 receptor ligands [1]. This compound can serve as a novel scaffold for CB2 chemical probe development. It is recommended to first perform competitive binding assays against human CB2 and CB1 receptors to establish its selectivity profile. Its structural novelty compared to known CB2 agonists (e.g., those from the Huffman series) offers potential for discovering new intellectual property.

Kinase Selectivity Profiling Panels

The cercosporamide-derived benzofuro[3,2-d]pyrimidine core is designed to target the ATP-binding site of kinases, with CaPkc1 being a validated target [2]. This compound can be included in broad kinase selectivity profiling panels to map its target engagement landscape. The isopropyl group at N3 may confer selectivity advantages over bulkier or smaller N3-substituted analogs, though this hypothesis requires empirical testing. A panel of at least 50 human kinases is recommended for initial profiling.

Structure-Activity Relationship (SAR) Reference Compound

For medicinal chemistry programs exploring the benzofuro[3,2-d]pyrimidine chemical space, this compound serves as a unique reference point. Its combination of an electron-withdrawing para-fluorobenzyl group and a branched isopropyl group defines a specific steric and electronic landscape at both N1 and N3 positions. It can be used as a baseline for comparative SAR studies against analogs with linear alkyl chains (e.g., N3-propyl) or different aryl substituents (e.g., N1-benzyl). This role is critical for establishing SAR trends that can guide future lead optimization efforts .

Quote Request

Request a Quote for 1-(4-fluorobenzyl)-3-isopropylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.